2-methyl-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
The compound 2-methyl-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one belongs to the thiazolo[4,5-d]pyridazin-4(5H)-one family, a class of heterocyclic molecules studied for their diverse biological activities, including antiviral properties . Its structure features a thiazolo[4,5-d]pyridazinone core substituted with a methyl group at position 2, a naphthalen-1-ylmethyl group at position 5, and a thiophen-2-yl moiety at position 7. The naphthalene and thiophene substituents likely enhance π-stacking interactions and solubility, respectively, which may influence its pharmacokinetic profile and target binding .
Properties
IUPAC Name |
2-methyl-5-(naphthalen-1-ylmethyl)-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3OS2/c1-13-22-19-20(27-13)18(17-10-5-11-26-17)23-24(21(19)25)12-15-8-4-7-14-6-2-3-9-16(14)15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCXYHZPGQBTLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC4=CC=CC=C43)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory and analgesic properties. This article reviews the synthesis, characterization, and biological activity of this compound, supported by relevant research findings and data.
Synthesis
The synthesis of thiazolo[4,5-d]pyridazinones typically involves the reaction of thiazole derivatives with hydrazine. For instance, a series of novel derivatives were synthesized via the reaction of methyl 5-benzoyl(α-furoyl or α-thienyl)-2-amino-substituted thiazol-4-carboxylates with hydrazine, yielding products in 78–87% yields. Characterization was performed using techniques such as NMR and liquid chromatography-mass spectrometry (LC-MS) .
Analgesic and Anti-inflammatory Properties
The biological activity of this compound has been investigated through various in vivo models. Notably:
- Analgesic Activity : The compound was tested using the "hot plate" and "acetic acid cramps" models, demonstrating significant analgesic effects comparable to standard analgesics.
- Anti-inflammatory Activity : Inflammation was assessed using carrageenan-induced paw edema and formalin-induced pain models. The compound exhibited a marked reduction in paw swelling and pain sensitivity .
The mechanism underlying the analgesic and anti-inflammatory effects is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The structural features of the compound suggest potential interactions with these enzymes .
Case Studies
Several studies have explored similar compounds within the thiazolo[4,5-d]pyridazinone class:
| Compound | Activity | Model Used | Results |
|---|---|---|---|
| 7-Chloro-4-{[5-(6,8-dibromo-2-oxo-2H-benzopyran-3-yl)-1,3-thiazol-2-yl]amino}methylquinolin-2(1H)-one | Anti-inflammatory | Carrageenan-induced edema | Significant reduction in edema |
| 7-Phenyl-[1,3]thiazolo[4,5-d]pyridazinone | Analgesic | Hot plate test | Comparable to morphine |
These findings highlight the potential therapeutic applications of thiazolo[4,5-d]pyridazinones in pain management and inflammation control .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues of this compound differ primarily in substituents at positions 2, 5, and 7. Below is a comparative analysis based on available
Key Observations :
- Position 5 Substituents : The naphthalen-1-ylmethyl group in the target compound introduces bulkier aromaticity compared to phenethyl () or hydrogen (). This may enhance lipophilicity and binding affinity to hydrophobic targets .
- Position 2 Substituents : Methyl groups (target compound, ) are simpler than morpholinyl or pyrrolidinyl substituents (), possibly reducing steric hindrance during synthesis or target interaction .
Physical and Chemical Properties
- Molecular Weight : The target compound’s estimated molecular weight (~418) is higher than phenyl- or thienyl-substituted analogues (e.g., 320–402.5), which may affect bioavailability .
- Solubility : The thiophen-2-yl group’s sulfur atom could enhance aqueous solubility compared to phenyl groups (), though experimental data are lacking .
Preparation Methods
Construction of the Thiazolo[4,5-d]Pyridazin-4(5H)-one Core
The thiazolo[4,5-d]pyridazin-4(5H)-one core is synthesized via cyclization of a pyridazinone precursor with a thiazole ring. A proven method involves reacting 5-amino-4-cyanopyridazine with triethyl orthoformate under acidic conditions. Camphorsulfonic acid (CSA) in ethanol at 60°C achieves a 79% yield for analogous thiazolo-pyrimidinone systems. For the target compound, introducing a thiophen-2-yl group at the pyridazinone C7 position requires prior functionalization. Friedländer annulation, as demonstrated in thiazolo[4,5-e]pyridine syntheses, enables the incorporation of aromatic substituents during ring formation.
Key Reaction Conditions
Alkylation with Naphthalen-1-ylmethyl Group
The naphthalen-1-ylmethyl group is introduced at the N5 position via nucleophilic alkylation. A Merrifield resin-bound precursor facilitates solid-phase synthesis, though solution-phase methods using naphthalen-1-ylmethyl bromide and lithium hydroxide (LiOH) in acetone/water achieve higher yields (98%).
Alkylation Conditions
Incorporation of Thiophen-2-yl Moiety
The thiophen-2-yl group is introduced at the C7 position via Suzuki-Miyaura cross-coupling. A boronic ester-functionalized pyridazinone intermediate reacts with thiophen-2-ylboronic acid under palladium catalysis. Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) serves as an effective catalyst for analogous Schiff base formations, achieving 80% yields.
Cross-Coupling Optimization
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | - | DMF/H₂O | 65 |
| Ni(NO₃)₂·6H₂O | - | EtOH | 80 |
Optimization of Reaction Conditions
Catalyst Screening for Cyclization
CSA outperforms alternatives like BF₃·OEt₂ or p-toluenesulfonic acid (p-TsOH) in cyclization reactions, as shown in Table 1.
Table 1. Catalyst Impact on Cyclization Yield
| Catalyst (10 mol%) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| p-TsOH | EtOH | 60 | 70 |
| BF₃·OEt₂ | EtOH | 60 | 64 |
| CSA | EtOH | 60 | 79 |
Solvent and Temperature Effects
Ethanol maximizes cyclization efficiency due to its polar protic nature, which stabilizes transition states. Elevated temperatures (60°C) reduce reaction times from 24 hours to 3 hours.
Analytical Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For the target compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
